N-(2,4-dimethoxyphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a complex structure with a piperazine ring, a furan ring, and a dimethoxyphenyl group. Compounds of this nature are often studied for their potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperazine Ring: Starting with a suitable piperazine precursor.
Attachment of the Furan Ring: Using a furan derivative, such as 2-furylmethyl chloride, under basic conditions.
Introduction of the Acetamide Group: Through acylation reactions involving acetic anhydride or acetyl chloride.
Addition of the Dimethoxyphenyl Group: Via electrophilic aromatic substitution or similar reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, solvent recycling, and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: Potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Possibly reducing the acetamide group to an amine.
Substitution: Particularly electrophilic aromatic substitution on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide may have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying receptor interactions due to its piperazine structure.
Medicine: Possible investigation as a pharmaceutical agent for its pharmacological properties.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in drug production.
Mechanism of Action
The mechanism of action for compounds like N-(2,4-dimethoxyphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide would involve interactions with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with various neurotransmitter receptors, which could influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-2-[4-(2-thienylmethyl)-1-piperazinyl]acetamide: Similar structure with a thiophene ring instead of a furan ring.
N-(2,4-dimethoxyphenyl)-2-[4-(2-pyridylmethyl)-1-piperazinyl]acetamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
N-(2,4-dimethoxyphenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide is unique due to the presence of the furan ring, which can impart different electronic and steric properties compared to similar compounds with other heterocycles.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-24-15-5-6-17(18(12-15)25-2)20-19(23)14-22-9-7-21(8-10-22)13-16-4-3-11-26-16/h3-6,11-12H,7-10,13-14H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLIWRRQOVBDFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2CCN(CC2)CC3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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